3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide
Description
3-Benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide is a sulfur-containing heterocyclic compound characterized by a fused thieno-thiazole ring system with a benzyl substituent at the 3-position and a sulfone group at the 5,5-positions.
Properties
IUPAC Name |
3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S3/c14-18(15)7-10-11(8-18)17-12(16)13(10)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJKOAVJNCZLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=S)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333080 | |
| Record name | 3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670888 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327079-06-1 | |
| Record name | 3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and benzyl halide derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification steps are also crucial to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or thiazole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles like alkyl halides and amines are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction pathway.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, its anticancer activity may be related to the inhibition of key enzymes involved in cell proliferation or survival pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Biological Activity
3-Benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its effects, drawing from diverse research studies and findings.
Synthesis
The compound can be synthesized through various methods involving the reaction of thiazole derivatives with benzyl groups. One notable method includes the use of sulfur compounds to facilitate the formation of thieno[3,4-d]thiazole structures. The synthesis pathway typically involves:
- Formation of Thiazole Ring : Utilizing sulfur monochloride in the presence of a base to create thiazole derivatives.
- Nucleophilic Substitution : Introducing benzyl groups via nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit substantial antimicrobial properties. A study highlighted that various synthesized thiazole compounds demonstrated efficacy against a range of bacteria and fungi. The antimicrobial activity is often attributed to the presence of sulfur in the thiazole ring, which enhances interaction with microbial cell membranes.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Antidepressant and Anticonvulsant Effects
In a study assessing various benzo[d]thiazol derivatives, compounds similar to 3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione were evaluated for antidepressant and anticonvulsant activities. The findings suggested that these compounds could significantly reduce immobility time in forced swimming tests, indicating potential antidepressant effects.
- Key Findings :
- Compounds showed a percentage decrease in immobility duration greater than that of standard antidepressants like fluoxetine.
- The mechanism appears to involve increased levels of serotonin and norepinephrine in the brain.
The biological activity of 3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione may be explained by its chemical structure, which allows it to interact with various biological targets:
- Serotonin Receptors : The compound may act as a serotonin reuptake inhibitor.
- Ion Channels : Potential modulation of ion channels involved in neurotransmission could explain its anticonvulsant properties.
Case Studies
- Antimicrobial Efficacy : A case study demonstrated that a derivative of thiazole exhibited potent activity against multi-drug resistant strains of bacteria, emphasizing the need for further exploration into its clinical applications.
- Neuropharmacological Studies : Experimental models showed that administration of related thiazole compounds resulted in significant reductions in seizure frequency and severity in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
